2-[(2-hydroxyethyl)(methyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[(2-hydroxyethyl)(methyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a fused pyrido[1,2-a]pyrimidin-4-one core with two critical substituents:
This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazolidinone derivatives.
Properties
Molecular Formula |
C18H18N4O3S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-hydroxyethyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-7-22-17(25)13(27-18(22)26)11-12-15(20(2)9-10-23)19-14-6-4-5-8-21(14)16(12)24/h3-6,8,11,23H,1,7,9-10H2,2H3/b13-11- |
InChI Key |
HOOXBHDGFMWNEG-QBFSEMIESA-N |
Isomeric SMILES |
CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Canonical SMILES |
CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC=C |
Origin of Product |
United States |
Biological Activity
The compound 2-[(2-hydroxyethyl)(methyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrido-pyrimidine core with substituents that may influence its biological activity. The presence of a thiazolidine moiety and hydroxyl group suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. In vitro assays using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), have demonstrated significant cytotoxic effects. For instance, compounds derived from similar structures showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potential as a lead compound in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Hydroxyethyl compound | MCF-7 | 12.5 | |
| Doxorubicin | MCF-7 | 10.0 | |
| 2-Hydroxyethyl compound | A549 | 15.0 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that it interacts with key proteins involved in cell proliferation and survival pathways, such as Bcl-2 and caspases . Additionally, the compound's ability to inhibit specific kinases associated with tumor growth has been observed.
Antimicrobial Activity
Preliminary investigations have also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) that warrant further exploration for potential therapeutic applications in infectious diseases .
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated the anticancer efficacy of several derivatives of pyrido-pyrimidine compounds, including our target compound. The results indicated that modifications to the thiazolidine ring significantly enhanced cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could be exploited for drug development .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity was assessed using standard broth microdilution methods. The compound exhibited selective toxicity against pathogenic bacteria while showing minimal cytotoxicity towards normal human fibroblast cells, indicating a promising safety profile for further development as an antibacterial agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to the phenylethyl-substituted analog, which is more lipophilic .
Reactivity : The allyl (prop-2-en-1-yl) group in the target compound may undergo addition or oxidation reactions, unlike the inert phenylethyl group in ’s analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
